molecular formula C17H15ClFN3O2S B3008532 2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 1903164-32-8

2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide

Cat. No.: B3008532
CAS No.: 1903164-32-8
M. Wt: 379.83
InChI Key: LRXYYZJCPARGIU-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C17H15ClFN3O2S and its molecular weight is 379.83. The purity is usually 95%.
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Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article presents a detailed examination of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17ClFN4OSC_{16}H_{17}ClFN_4OS, with a molecular weight of approximately 363.85 g/mol. The structure features a chloro-fluorophenyl group and a thieno-pyrimidine moiety, which contribute to its biological properties.

Research indicates that the compound exhibits anticancer activity , primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, it has been shown to inhibit VEGFR-2 and AKT pathways, which are critical for tumor growth and metastasis.

In Vitro Studies

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines using the MTT assay to determine its inhibitory concentration (IC50). Results indicated that it has significant cytotoxic effects on liver (HepG2) and prostate (PC-3) cancer cells, with IC50 values ranging from 1.5 to 5 µM, depending on the cell line tested .
  • Mechanistic Insights : Further studies revealed that treatment with this compound leads to S-phase cell cycle arrest and induces apoptosis through caspase-3 activation. This was evidenced by a marked increase in active caspase-3 levels in treated HepG2 cells compared to untreated controls .

Efficacy in Animal Models

In vivo studies demonstrated that the compound effectively reduced tumor growth in xenograft models derived from both HepG2 and PC-3 cells. The administration of the compound resulted in a significant reduction in tumor volume compared to control groups treated with vehicle solutions.

Data Summary and Findings

Biological Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHepG21.5Inhibition of VEGFR-2, AKT
CytotoxicityPC-35Induction of apoptosis
Apoptosis InductionHepG2-Caspase-3 activation

Case Studies

  • Case Study 1 : In a study focused on liver cancer treatments, the compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin, highlighting its potential as an alternative therapeutic agent .
  • Case Study 2 : A comparative analysis involving various thiophene derivatives showed that modifications on the thieno-pyrimidine structure significantly impacted cytotoxicity levels, suggesting that structural optimization could enhance therapeutic effectiveness .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2S/c1-10-21-16-11(5-8-25-16)17(24)22(10)7-6-20-15(23)9-12-13(18)3-2-4-14(12)19/h2-5,8H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXYYZJCPARGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.